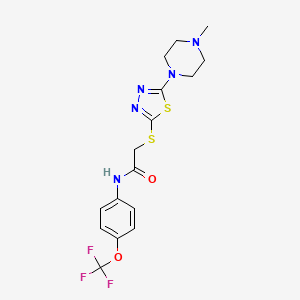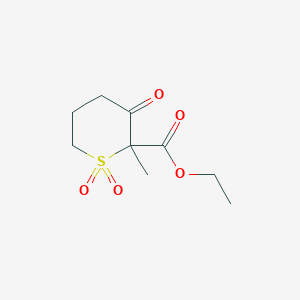
N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Aplicaciones Científicas De Investigación
Antitumor Activity
A study by Sławiński and Brzozowski (2006) highlights the synthesis of novel benzenesulfonamide derivatives, including those structurally related to N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide, showing significant antitumor activity. This research indicates the potential of these compounds in the development of cancer treatments, particularly against non-small cell lung cancer and melanoma, due to their remarkable activity and selectivity toward certain cell lines (Sławiński & Brzozowski, 2006).
Catalytic Applications in Organic Synthesis
Miura et al. (1998) demonstrated the utility of related benzenesulfonamide compounds in catalytic applications for organic synthesis. Their research presents a method for oxidative cross-coupling reactions using a palladium-copper catalyst system, which underlines the versatility of benzenesulfonamide derivatives in facilitating complex chemical transformations (Miura, Tsuda, Satoh, Pivsa-Art, & Nomura, 1998).
Herbicide Selectivity and Mode of Action
Research into the metabolism of chlorsulfuron, a compound structurally related to benzenesulfonamides, by Sweetser, Schow, and Hutchison (1982) and Ray (1982) offers insights into the selectivity and mode of action of this class of herbicides. These studies contribute to understanding how certain plants can metabolize herbicides, leading to selective weed control in agricultural settings (Sweetser, Schow, & Hutchison, 1982); (Ray, 1982).
Inhibition of Carbonic Anhydrases
A study by Vaškevičienė et al. (2019) on benzenesulfonamides bearing methyl and chloro substituents as inhibitors of carbonic anhydrase isoforms showcases the therapeutic potential of these compounds. Their ability to bind selectively to certain isoforms of carbonic anhydrases points to their potential use in treating diseases like glaucoma, epilepsy, and certain tumors (Vaškevičienė et al., 2019).
Novel Nonsteroidal Progesterone Receptor Antagonists
The development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists by Yamada et al. (2016) illustrates the potential of benzenesulfonamide derivatives in treating conditions related to the progesterone receptor. This research opens new avenues for the clinical treatment of diseases such as uterine leiomyoma and breast cancer (Yamada et al., 2016).
Propiedades
IUPAC Name |
N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2S/c19-17-14-10-4-6-12-7-5-11-15(16(12)14)18(17)20-23(21,22)13-8-2-1-3-9-13/h1-11,17-18,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTOJBLHWHAHPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2C(C3=CC=CC4=C3C2=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-methoxyphenyl)-N-(2-pyridin-2-ylethyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2713067.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2713071.png)
![3-[2-(Methoxymethyl)oxiran-2-yl]oxane](/img/structure/B2713073.png)
![Methyl 2-[(9S)-7-(4-chlorophenyl)-4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentylcarbamoyl]-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B2713074.png)



![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2713083.png)
![methyl (5E)-5-[(3S,4S)-3-hydroxy-4-[(phenylcarbonyl)amino]dihydrothiophen-2(3H)-ylidene]pentanoate](/img/structure/B2713084.png)


